molecular formula C20H28O B12302271 1-Methylandrosta-4,16-dien-3-one

1-Methylandrosta-4,16-dien-3-one

Cat. No.: B12302271
M. Wt: 284.4 g/mol
InChI Key: GDONNNQFENTLQC-UHFFFAOYSA-N
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Description

1-Methylandrosta-4,16-dien-3-one is a steroidal compound belonging to the 16-androstene class. It is known for its potent pheromone-like activities in humans. This compound is synthesized from androstadienol by the enzyme 3β-hydroxysteroid dehydrogenase and can be converted into androstenone, a more potent and odorous pheromone, by 5α-reductase .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methylandrosta-4,16-dien-3-one can be synthesized through various chemical routes. One common method involves the biotransformation of androst-4-ene-3,17-dione (AD) to androsta-1,4-diene-3,17-dione (ADD) using microbial dehydrogenation. This process is catalyzed by the enzyme 3-oxosteroid 1-dehydrogenase, which is prevalent among different bacterial and fungal isolates .

Industrial Production Methods

Industrial production of this compound often employs microbial biotransformation due to its cost-effectiveness and reliability. Microbial sources like Actinobacteria and Septomyxa sp. are commonly used for large-scale production of steroidal intermediates .

Chemical Reactions Analysis

Types of Reactions

1-Methylandrosta-4,16-dien-3-one undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms like androstenone.

    Reduction: Reduction to less oxidized forms like androstadienol.

    Substitution: Introduction of different functional groups at specific positions on the steroid backbone.

Common Reagents and Conditions

    Oxidation: Common reagents include oxidizing agents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.

Major Products Formed

    Oxidation: Androstenone and other oxidized derivatives.

    Reduction: Androstadienol and related reduced compounds.

    Substitution: Halogenated and other substituted derivatives.

Scientific Research Applications

1-Methylandrosta-4,16-dien-3-one has a wide range of scientific research applications:

Mechanism of Action

1-Methylandrosta-4,16-dien-3-one exerts its effects through interaction with specific molecular targets and pathways. It is synthesized from androstadienol by 3β-hydroxysteroid dehydrogenase and can be converted into androstenone by 5α-reductase. These conversions involve the reduction and oxidation of specific functional groups on the steroid backbone .

Comparison with Similar Compounds

1-Methylandrosta-4,16-dien-3-one is unique among similar compounds due to its specific structure and potent pheromone-like activities. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological activities.

Properties

Molecular Formula

C20H28O

Molecular Weight

284.4 g/mol

IUPAC Name

1,10,13-trimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H28O/c1-13-11-15(21)12-14-6-7-16-17-5-4-9-19(17,2)10-8-18(16)20(13,14)3/h4,9,12-13,16-18H,5-8,10-11H2,1-3H3

InChI Key

GDONNNQFENTLQC-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C=C2C1(C3CCC4(C=CCC4C3CC2)C)C

Origin of Product

United States

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